
3-cyclopentyl-N-(2-isopropylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(2-isopropylphenyl)propanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential use in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
3-cyclopentyl-N-(2-isopropylphenyl)propanamide inhibits HDACs, which are enzymes that remove acetyl groups from histones, resulting in the repression of gene transcription. By inhibiting HDACs, 3-cyclopentyl-N-(2-isopropylphenyl)propanamide increases the acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been shown to increase the acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells. In addition, 3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-cyclopentyl-N-(2-isopropylphenyl)propanamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of gene transcription. However, one limitation of using 3-cyclopentyl-N-(2-isopropylphenyl)propanamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
For research on 3-cyclopentyl-N-(2-isopropylphenyl)propanamide include investigating its potential use in combination with other cancer treatments, as well as its potential use in other diseases where HDAC inhibition may be beneficial, such as neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of 3-cyclopentyl-N-(2-isopropylphenyl)propanamide for maximum efficacy and minimal toxicity.
Synthesis Methods
3-cyclopentyl-N-(2-isopropylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-isopropylphenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction with thionyl chloride and then with 3-aminopropanamide. The final product is purified through column chromatography to obtain pure 3-cyclopentyl-N-(2-isopropylphenyl)propanamide.
Scientific Research Applications
3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
3-cyclopentyl-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13(2)15-9-5-6-10-16(15)18-17(19)12-11-14-7-3-4-8-14/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFFZDULYGWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[2-(propan-2-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
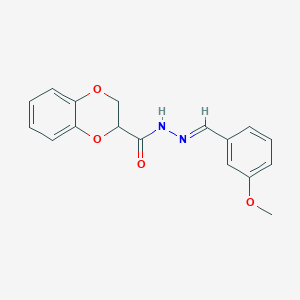

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
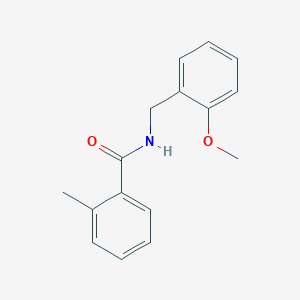
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
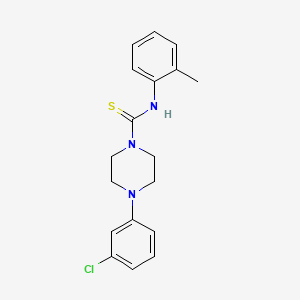
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
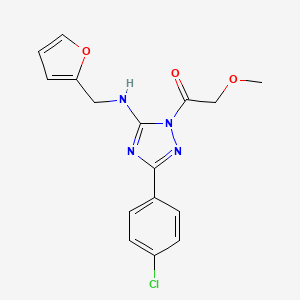
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
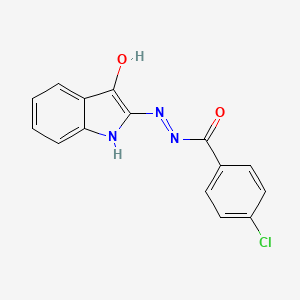
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)